3-bromo-N'-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide
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Overview
Description
3-bromo-N’-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a tert-butylphenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide typically involves the condensation of 3-bromobenzohydrazide with 4-tert-butylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
3-bromo-N’-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-[(1-(4-methylphenyl)ethylidene]benzohydrazide
- 3-bromo-N’-[(1-phenylethylidene]benzohydrazide
- 3-bromo-N’-[(4-hydroxy-3-methoxybenzylidene]benzohydrazide
Uniqueness
3-bromo-N’-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H21BrN2O |
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Molecular Weight |
373.3 g/mol |
IUPAC Name |
3-bromo-N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C19H21BrN2O/c1-13(14-8-10-16(11-9-14)19(2,3)4)21-22-18(23)15-6-5-7-17(20)12-15/h5-12H,1-4H3,(H,22,23)/b21-13- |
InChI Key |
XATQYAFIIMNMKA-BKUYFWCQSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)Br)/C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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